molecular formula C20H17N5OS B2864642 benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 2327590-85-0

benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2864642
CAS RN: 2327590-85-0
M. Wt: 375.45
InChI Key: HQAHLPYPCFBSMN-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C20H17N5OS and its molecular weight is 375.45. The purity is usually 95%.
BenchChem offers high-quality benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Aggregation and Solvent Effects

Studies on compounds with thiadiazole units have explored molecular aggregation in various solvents. Research on 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol showed that solvent type significantly affects molecular aggregation, as evidenced by changes in fluorescence emission spectra and circular dichroism (CD) spectra. These findings highlight the importance of solvent interactions in determining the physical properties of thiadiazole-containing compounds, which could be relevant for designing materials with specific optical or electronic properties (Matwijczuk et al., 2016).

Photochemical Transformations

The photochemical behavior of compounds related to the query structure, particularly those containing pyrazole and isoquinoline units, has been investigated. For example, photorearrangement studies of pyrazolyl-cis-1,2-dibenzoylalkenes revealed complex photochemical reactions leading to various products, including butenoic acid and tetrahydroisoquinoline derivatives. These studies demonstrate the potential of such compounds to undergo light-induced transformations, which could be useful in developing photoresponsive materials or in photochemical synthesis (Lohray et al., 1984).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of related compounds, such as those containing benzimidazole and isoquinoline units, provides a foundation for understanding the chemical behavior and potential applications of complex heterocyclic compounds. For example, the synthesis and crystal structure analysis of compounds with dihydroisoquinoline and benzimidazole fragments offer insights into their molecular geometry, bond lengths, and potential reactivity (Sokol et al., 2011).

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c1-24-10-15(9-21-24)17-12-25(11-14-4-2-3-5-16(14)17)20(26)13-6-7-18-19(8-13)23-27-22-18/h2-10,17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAHLPYPCFBSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.